NSC693868 chemical structure and properties
NSC693868 chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
NSC693868 is a small molecule inhibitor of Glycogen Synthase Kinase 3 (GSK-3), a serine/threonine kinase implicated in a wide array of cellular processes. Dysregulation of GSK-3 activity is associated with numerous pathologies, including cancer, neurodegenerative diseases, and metabolic disorders. This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of NSC693868, with a focus on its mechanism of action and relevant experimental protocols.
Chemical Structure and Properties
NSC693868 is a heterocyclic compound with the following chemical properties:
| Property | Value |
| Molecular Formula | C₉H₇N₅ |
| Molecular Weight | 185.19 g/mol |
| CAS Number | 40254-90-8 |
| SMILES | C1=CC2=NC3=C(NN=C3N=C2C=C1)N |
| InChI Key | DWHVZCLBMTZRQM-UHFFFAOYSA-N |
Physicochemical Properties:
| Property | Description |
| Solubility | Soluble in water and organic solvents. |
| Stability | Unstable at room temperature; sensitive to light and heat. |
Biological Activity and Mechanism of Action
NSC693868 functions as an inhibitor of GSK-3. GSK-3 is a key regulator in multiple signaling pathways, most notably the Wnt/β-catenin pathway. In a resting state, GSK-3 phosphorylates β-catenin, marking it for ubiquitination and subsequent proteasomal degradation. This keeps cytoplasmic β-catenin levels low.
Inhibition of GSK-3 by compounds such as NSC693868 prevents the phosphorylation of β-catenin. This leads to the stabilization and accumulation of β-catenin in the cytoplasm. Subsequently, β-catenin translocates to the nucleus, where it acts as a transcriptional co-activator, influencing the expression of genes involved in cell proliferation, differentiation, and survival.
A related compound, NSC668036, has been shown to inhibit Wnt signaling by directly binding to the PDZ domain of Dishevelled (Dvl), a key scaffolding protein in the Wnt pathway.[1] This suggests a potential mechanism for NSC693868 in modulating the Wnt/β-catenin signaling cascade.
Signaling Pathway
The diagram below illustrates the canonical Wnt/β-catenin signaling pathway and the putative point of intervention for NSC693868.
Caption: Canonical Wnt/β-catenin signaling pathway and the inhibitory action of NSC693868 on GSK-3.
Experimental Protocols
GSK-3β Inhibition Assay (In Vitro)
This protocol is adapted from a generic kinase assay and can be used to determine the IC₅₀ of NSC693868 against GSK-3β.
Materials:
-
Recombinant human GSK-3β enzyme
-
GSK-3 substrate peptide
-
Kinase assay buffer
-
ATP
-
NSC693868 (dissolved in a suitable solvent, e.g., DMSO)
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega)
-
96-well white plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Prepare a serial dilution of NSC693868 in the kinase assay buffer.
-
In a 96-well plate, add the GSK-3β enzyme, the GSK-3 substrate peptide, and the different concentrations of NSC693868. Include a control with no inhibitor.
-
Initiate the kinase reaction by adding ATP to each well.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the remaining ATP using the Kinase-Glo® reagent according to the manufacturer's instructions.
-
Luminescence is inversely proportional to GSK-3β activity.
-
Calculate the percent inhibition for each concentration of NSC693868 and determine the IC₅₀ value by plotting the percent inhibition against the log of the inhibitor concentration.
Cellular Cytotoxicity Assay
This protocol can be used to assess the cytotoxic effects of NSC693868 on cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, HeLa)
-
Complete cell culture medium
-
NSC693868
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar cell viability reagent
-
96-well clear plates
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare a serial dilution of NSC693868 in the complete cell culture medium.
-
Remove the old medium from the cells and add the medium containing different concentrations of NSC693868. Include a vehicle control.
-
Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
-
Add the MTT reagent to each well and incubate according to the manufacturer's instructions to allow for the formation of formazan crystals.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or isopropanol).
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of cell viability for each concentration of NSC693868 relative to the vehicle control and determine the IC₅₀ value.
Experimental Workflows
The following diagram outlines a typical workflow for screening and characterizing a GSK-3 inhibitor like NSC693868.
Caption: A generalized workflow for the discovery and preclinical development of a GSK-3 inhibitor.
Conclusion
NSC693868 is a valuable tool for researchers studying the role of GSK-3 in various biological and pathological processes. Its ability to inhibit GSK-3 and potentially modulate the Wnt/β-catenin signaling pathway makes it a compound of interest for further investigation in the context of diseases characterized by aberrant GSK-3 activity. The experimental protocols and workflows provided in this guide offer a framework for the continued exploration of NSC693868's therapeutic potential.
